Home > Products > Screening Compounds P79149 > N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide -

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Catalog Number: EVT-5184436
CAS Number:
Molecular Formula: C19H17ClN2OS
Molecular Weight: 356.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound was synthesized as a potential fungicidal agent. It features a thiazole ring directly linked to a triazole ring. The dihedral angle between these two rings is 38.5° [].
  • Compound Description: This compound containing a thiazole ring was studied for its molecular structure, electronic properties, and vibrational spectra using density functional theory (DFT) calculations []. It exhibits potential inhibitory activity against Pim-1 kinase, a cancer-related protein [].
  • Compound Description: This compound is a new antiaggregating agent that metabolizes into the corresponding diacid, SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist []. It exhibits potent antithrombotic properties [].
  • Compound Description: This compound, containing a thiazole ring, was synthesized and characterized using FT-IR, NMR, and LCMS techniques. The cyclization of the compound was confirmed by this data [].
  • Compound Description: The crystal structure of this compound, containing a thiazole ring, reveals a twisted molecular conformation due to dihedral angles between its rings []. It exhibits intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions, contributing to its three-dimensional architecture [].
  • Compound Description: This compound presents a thiazole ring connected to a benzothiazine ring system. The thiazine ring adopts a half-chair conformation, and the methyl group at N3 is axial due to the N3 atom's tetrahedral geometry. [].
  • Compound Description: This series of bi-heterocyclic compounds, featuring both a thiazole and an oxadiazole ring, was synthesized and evaluated for potential therapeutic applications against Alzheimer's disease and diabetes. Several derivatives showed promising inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease enzymes [].
  • Compound Description: The crystal structure of this compound, containing a thiazole ring, showcases the orientation of its methylphenyl rings with a dihedral angle of 19.4(1)° []. The crystal packing reveals strong N—H⋯O hydrogen bonds forming C(11) chains along the [] direction, alongside weak C—H⋯O and C—H⋯π interactions [].
  • Compound Description: This compound exhibits a thiazole ring linked to a sulfonamide group. The crystal structure reveals two independent molecules in the asymmetric unit, each with the sulfonamide nitrogen atom adopting a nearly trigonal-planar geometry [].
  • Compound Description: This compound, incorporating a thiazole ring within a more complex structure, was synthesized using microwave irradiation. Its structure was confirmed by NMR, IR, and LCMS data [].
  • Compound Description: This compound presents a thiazole ring attached to an acetohydrazide moiety. Its molecular conformation is stabilized by an intramolecular C—H⋯N hydrogen bond. The thiazole ring exhibits specific dihedral angles with the phenyl and benzene rings in its structure [].
  • Compound Description: This compound, containing a thiazole ring, features an acetohydrazide group that maintains a nearly planar conformation. The dihedral angle between its naphthylene system and the phenyl ring is 78.91(18)° [].
  • Compound Description: This compound contains a thiazole ring and is formed by substituting the methyl group at the 2-position of 2,5-dimethyl-4-phenylthiazole with benzaldehyde. Its molecules form extended chains through O—H⋯N hydrogen bonds in its crystal structure [].
  • Compound Description: This compound features a thiazole ring directly linked to an isoxazole ring. The dihedral angle between these rings is 34.08 (13)° []. In the crystal structure, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers, and C—H⋯O interactions, leading to chains along the b-axis direction [].
  • Compound Description: This binary complex incorporates a thiazole ring within a complex structure. Its crystal structure reveals intramolecular hydrogen bonding (C–H⋅⋅⋅O and O–H⋅⋅⋅O) and stabilization via intermolecular interactions (N–H…O, C–H…N, and O–H…N) [].
  • Compound Description: This compound contains a thiazole ring and is described as having a planar molecular structure. It demonstrates typical geometric parameters for this type of compound [].
  • Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor []. The compound's structure incorporates a thiazole ring, and the introduction of a methoxy group to its benzothiazole ring significantly improved its solubility [].
  • Compound Description: This compound contains a thiazole ring and crystallizes in the monoclinic crystal system with the space group Cc []. Its crystal structure exhibits distinct bond angles around the chromene moieties and is stabilized by intramolecular C–H⋅⋅⋅O/O–H⋅⋅⋅O interactions and intermolecular N–H⋅⋅⋅O, S–H⋅⋅⋅N, O–H⋅⋅⋅N, and C–H⋅⋅⋅S interactions [].
  • Compound Description: This series of compounds features a quinazolinone core with a substituted phenylthiazole moiety. These compounds were designed and synthesized as potential anticancer agents. Docking studies and in vitro assays revealed their promising activity against colorectal cancer cell lines, highlighting their potential as lead compounds for further drug development [].
  • Compound Description: This series of spirocyclic compounds, featuring a benzothiazole group, was synthesized through a three-component 1,3-dipolar cycloaddition reaction. The reaction exhibited exclusive regioselectivity, leading to the formation of the described regioisomers []. DFT calculations were employed to analyze the reaction mechanism, regioselectivity, and diastereoselectivity. The study showed that the reaction followed an asynchronous one-step mechanism, with regioselectivity determined by electronic and steric factors [].
  • Compound Description: This study focuses on synthesizing and characterizing a new azo-dye ligand and its Cu(II), Co(II), and Ni(II) complexes. The ligand features a benzothiazole moiety and demonstrates potential as an O,N-donor. The synthesized compounds were evaluated for their antibacterial, DNA cleavage, and anticancer activities [].
  • Compound Description: PF-06767832 is a potent and selective M1 positive allosteric modulator (PAM). The compound, which contains a thiazole ring, demonstrates promising potential for treating schizophrenia and Alzheimer's disease []. Despite its selectivity for the M1 receptor, safety profiling revealed potential gastrointestinal and cardiovascular side effects, indicating a need for further optimization [].
  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. It exhibits disorder in the 1,3-thiazolidine ring involving the carbonyl oxygen, sulfur, and methyl groups []. The crystal packing is stabilized by intermolecular interactions, including N—H⋯N, C—H⋯O hydrogen bonds, C—H⋯Cl interactions, and π–π stacking between the benzene and pyridine rings [].
  • Compound Description: This series of compounds, incorporating a thiazole ring within a larger structure, was synthesized and evaluated for their urease inhibitory potential and cytotoxicity []. The compounds displayed promising urease inhibitory activity and low cytotoxicity. Molecular docking studies corroborated the experimental findings, suggesting potential therapeutic applications for these compounds [].
  • Compound Description: This compound incorporates two thiazole rings within a complex polycyclic structure. One pyrrolidine ring in the pyrrolizine system adopts an envelope conformation, while the other adopts a twist conformation []. The five-membered ring in the indolone ring system also shows a twist conformation. The crystal packing reveals stabilization through N—H⋯N and C—H⋯O intermolecular hydrogen bonds and C—H⋯π interactions [].
  • Compound Description: This compound, incorporating a thiazole ring, was synthesized and structurally characterized as a potential fungicidal agent. The crystal structure reveals intermolecular N—H⋯N hydrogen bonds linking the molecules []. The thiazole ring exhibits dihedral angles of 58.6(2)° and 45.3(3)° with the triazole and 2,4-difluorophenyl rings, respectively [].
  • Compound Description: This series of compounds, featuring a thiazole ring within a thienopyrimidine core, was synthesized and evaluated for antimicrobial activity. The compounds showed significant activity against Staphylococcus aureus, exceeding the reference drugs metronidazole and streptomycin. [].
  • Compound Description: This compound features a thiazole ring as part of a complex molecular structure. Its crystal structure reveals specific dihedral angles between the different rings, providing insights into its conformation. []. The crystal packing is characterized by C—H⋯Cl interactions, resulting in chains of molecules along the b-axis direction [].
  • Compound Description: This series of compounds incorporates a thiazole ring within a chromenone scaffold. The compounds were synthesized and evaluated for their antimicrobial activity. The study revealed promising activity against Escherichia coli and Pseudomonas aeruginosa strains, suggesting their potential as new antimicrobial agents []. Molecular docking studies indicated potential interactions with bacterial tRNA (guanine37-N1)-methyltransferase, a potential target for novel antibiotics [].
  • Compound Description: This series of compounds, incorporating a thiazole ring, was synthesized and characterized. The study primarily focused on their synthesis and characterization, without delving into specific biological activities [].
  • Compound Description: This compound contains a thiazole ring and exhibits a specific spatial arrangement of its ring systems. The benzofuran ring system is nearly planar and forms dihedral angles with the benzene and thiazole rings. An intramolecular C—H⋯O hydrogen bond contributes to its molecular structure [].
  • Compound Description: This compound, containing a thiazole ring, avoids the use of toxic organotin compounds, boronic acid derivatives, or borolane reagents in its synthesis []. This method focuses on improved synthesis, enhanced long-term stability, and controlled release kinetics of the compound [].
  • Compound Description: QS11, a compound designed using computational methods, shows potential as an anticonvulsant agent. It exhibits promising anticonvulsant activity in various seizure models and has a good safety profile []. Additionally, its pharmacokinetic properties, including a favorable half-life and oral bioavailability, make it a promising candidate for further development as an antiepileptic drug [].
  • Compound Description: This compound, containing a thiazole ring, exhibits specific dihedral angles between its oxadiazole ring and the phenyl and chlorobenzene rings []. Its molecular structure is characterized by a short intramolecular C—H⋯O contact. The crystal packing reveals N—H⋯O hydrogen bonds linking the molecules into chains, further consolidated by C—H⋯O, C—H⋯π, and weak aromatic π–π stacking interactions [].
  • Compound Description: This compound incorporates a thiazole ring and is synthesized via a condensation reaction. The crystal structure reveals a 58.87(8)° angle between the thiazole and benzene rings. Notably, it forms dimers in the solid state due to the presence of N—H⋯N hydrogen-bonding interactions [].
  • Compound Description: This series of compounds incorporates a sulfonamide group and a 2-azetidinone ring. Synthesized with moderate to good yields, these compounds were evaluated for their antibacterial and antioxidant properties. Notably, some derivatives exhibited enhanced antibacterial activity compared to the standard drug streptomycin, while others showed good antioxidant properties in DPPH radical scavenging assays [].
  • Compound Description: This compound, containing a thiazole ring, exists as a salt in its crystal structure. The dihedral angle between the thiazole and pyridinium rings is 5.909(5)° []. The crystal packing reveals O—H⋯O and N—H⋯O hydrogen bonds involving water molecules, contributing to its stability [].
  • Compound Description: This series of isoxazolyl thiazolyl thiazolidinones were synthesized and characterized, showcasing the incorporation of a thiazole ring within a multi-heterocyclic framework. While the study primarily focuses on their synthesis and characterization, it suggests their potential as biodynamic agents due to their diverse structures [].
  • Compound Description: MTEP is a potent and selective antagonist for the metabotropic glutamate 5 receptor (mGlu5). It has been investigated for its potential role in modulating pain, anxiety, depression, and drug-seeking behavior [, ]. Studies have shown that MTEP can reduce ethanol self-administration in different rodent models of alcoholism. This effect is believed

Properties

Product Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

InChI

InChI=1S/C19H17ClN2OS/c1-13-18(15-8-10-16(20)11-9-15)22-19(24-13)21-17(23)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3,(H,21,22,23)

InChI Key

VNYVUZFXOIRAOC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.